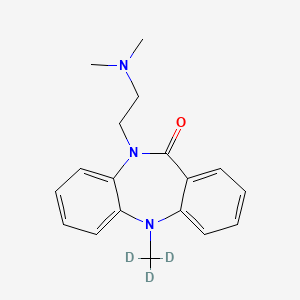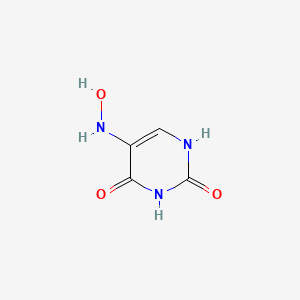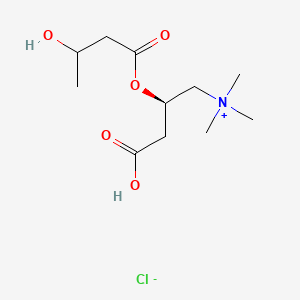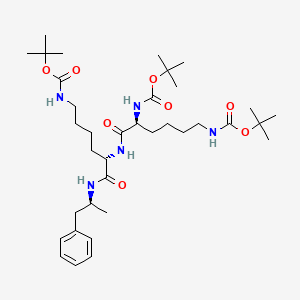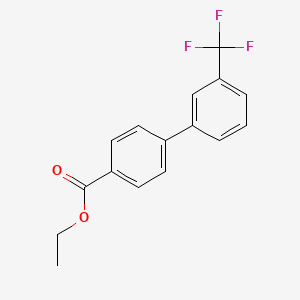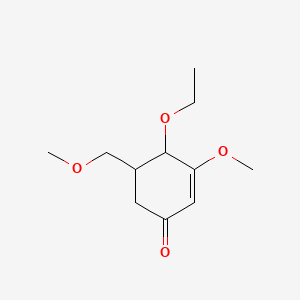![molecular formula C8H10O3 B13838176 2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid](/img/structure/B13838176.png)
2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid is an organic compound with a unique structure that includes a cyclohexene ring and an oxoacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid typically involves the use of cyclohexene as a starting material. The process includes several steps:
Oxidation: Cyclohexene is oxidized to form cyclohex-2-en-1-one.
Carboxylation: The cyclohex-2-en-1-one undergoes carboxylation to introduce the oxoacetic acid group.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different products.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid exerts its effects involves interactions with specific molecular targets and pathways. The oxoacetic acid group can participate in various biochemical reactions, influencing metabolic processes and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
2-(cyclohex-1-en-1-yl)acetic acid: Similar structure but lacks the oxo group.
2-[(1R,4R)-4-(3,3-dimethylureido)cyclohexyl]acetic acid: Contains a cyclohexane ring and an acetic acid group but has different functional groups.
Uniqueness
2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid is unique due to the presence of both a cyclohexene ring and an oxoacetic acid group, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C8H10O3 |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid |
InChI |
InChI=1S/C8H10O3/c9-7(8(10)11)6-4-2-1-3-5-6/h2,4,6H,1,3,5H2,(H,10,11)/t6-/m0/s1 |
InChI Key |
VTGSKDBXDDCSPS-LURJTMIESA-N |
Isomeric SMILES |
C1CC=C[C@@H](C1)C(=O)C(=O)O |
Canonical SMILES |
C1CC=CC(C1)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



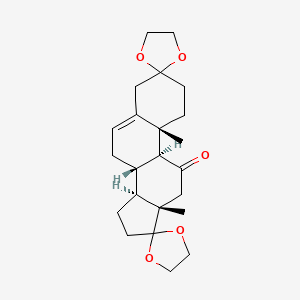
![5-Benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-5-ium;chloride](/img/structure/B13838118.png)
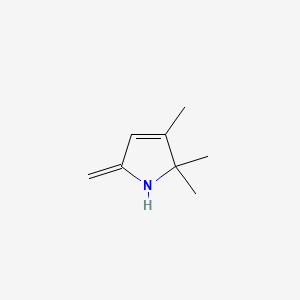
![3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13838137.png)

